Anti-inflammatory peptide 1

概要

説明

抗炎症ペプチド 1 は、強力な抗炎症作用で知られる生物活性ペプチドです。植物、動物、微生物など、さまざまな天然源に由来します。 このペプチドは、免疫応答を調節し、炎症を軽減する上で重要な役割を果たしており、医療および製薬研究における貴重な化合物となっています .

2. 製法

合成経路と反応条件: 抗炎症ペプチド 1 の合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法は、固体樹脂に固定された増大するペプチド鎖に、アミノ酸を順次添加することを可能にします。このプロセスには、以下の手順が含まれます。

アミノ酸の活性化: アミノ酸は、ジシクロヘキシルカルボジイミド (DCC) や N,N'-ジイソプロピルカルボジイミド (DIC) などのカップリング試薬を用いて活性化されます。

カップリング: 活性化されたアミノ酸は、樹脂結合ペプチド鎖にカップリングされます。

脱保護: アミノ酸上の保護基は、次のカップリング手順を実行できるように除去されます。

切断: 完成したペプチドは、トリフルオロ酢酸 (TFA) などの切断試薬を使用して樹脂から切断されます。

工業生産方法: 抗炎症ペプチド 1 の工業生産には、大規模 SPPS または組換え DNA 技術が用いられます。 組換え DNA 技術では、ペプチドをコードする遺伝子を、大腸菌や酵母などの適切な発現系に挿入して、大量のペプチドを生産します .

3. 化学反応解析

反応の種類: 抗炎症ペプチド 1 は、以下を含むさまざまな化学反応を受けます。

酸化: ペプチドは酸化されてジスルフィド結合を形成し、構造を安定化することができます。

還元: 還元反応はジスルフィド結合を切断し、ペプチドのコンフォメーションを変化させる可能性があります。

置換: ペプチドのアミノ酸残基は、置換されてその性質を改変することができます。

一般的な試薬と条件:

酸化: 過酸化水素またはヨウ素を酸化剤として使用できます。

還元: ジチオスレイトール (DTT) または β-メルカプトエタノールは、一般的な還元剤です。

置換: 部位特異的変異誘発または化学修飾技術は、置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物には、安定性、活性、または結合特性が変化した修飾ペプチドが含まれます .

4. 科学研究への応用

抗炎症ペプチド 1 は、幅広い科学研究への応用があります。

化学: ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。

生物学: 免疫応答の調節と炎症の軽減における役割について研究されています。

医学: 抗炎症ペプチド 1 は、関節炎や炎症性腸疾患などの炎症性疾患の治療における潜在的な治療応用について研究されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Anti-Inflammatory Peptide 1 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities .

化学反応の分析

Types of Reactions: Anti-Inflammatory Peptide 1 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.

Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

Substitution: Amino acid residues in the peptide can be substituted to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis or chemical modification techniques are used for substitution reactions.

Major Products: The major products formed from these reactions include modified peptides with altered stability, activity, or binding properties .

科学的研究の応用

Anti-Inflammatory Peptide 1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: The peptide is studied for its role in modulating immune responses and reducing inflammation.

Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as arthritis and inflammatory bowel disease.

Industry: The peptide is used in the development of anti-inflammatory drugs and as an additive in cosmetic products to reduce skin inflammation

作用機序

抗炎症ペプチド 1 の作用機序には、特定の分子標的と経路との相互作用が関係しています。

分子標的: ペプチドは、マクロファージや T 細胞などの免疫細胞上の受容体に結合して、その活性を調節します。

関連する経路: 抗炎症ペプチド 1 は、腫瘍壊死因子-α (TNF-α) やインターロイキン (IL-1、IL-6) などの炎症性サイトカインの産生を阻害します。 .

6. 類似の化合物との比較

抗炎症ペプチド 1 は、以下のようないくつかの類似の化合物と比較できます。

Antiflammin: 同様の免疫調節特性を持つ別の抗炎症ペプチド。

N-アセチル-セリル-アスパルチル-リシル-プロリン (Ac-SDKP): 抗炎症作用と抗線維化作用で知られるペプチド。

ハチ毒ペプチド: 抗炎症作用と抗菌作用を示すハチ毒に由来するペプチド。

ユニークさ: 抗炎症ペプチド 1 は、特定のアミノ酸配列と、複数の炎症性経路を同時に調節する能力によってユニークです。 これは、多用途で強力な抗炎症剤となっています .

類似化合物との比較

Anti-Inflammatory Peptide 1 can be compared with other similar compounds, such as:

Antiflammin: Another anti-inflammatory peptide with similar immunomodulatory properties.

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): A peptide known for its anti-inflammatory and antifibrotic effects.

Bee Venom Peptides: Peptides derived from bee venom that exhibit anti-inflammatory and antimicrobial properties.

Uniqueness: this compound is unique due to its specific amino acid sequence and its ability to modulate multiple inflammatory pathways simultaneously. This makes it a versatile and potent anti-inflammatory agent .

特性

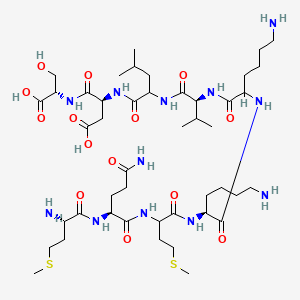

IUPAC Name |

3-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZUZGWPOCVGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82N12O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。